![molecular formula C26H31FN6O3 B10835940 Pyrazolo[1,5-a]pyrimidine derivative 16](/img/structure/B10835940.png)
Pyrazolo[1,5-a]pyrimidine derivative 16
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo[1,5-a]pyrimidine derivative 16 is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its significant biological and photophysical properties. These compounds are characterized by a fused ring system that includes both pyrazole and pyrimidine rings.
準備方法
The synthesis of pyrazolo[1,5-a]pyrimidine derivative 16 typically involves the condensation of 5-amino-pyrazole derivatives with various aldehydes or arylidene malononitriles. One common synthetic route includes the reaction of 5-amino-pyrazole with an appropriate aldehyde under acidic or basic conditions to form the desired pyrazolo[1,5-a]pyrimidine derivative . Industrial production methods often employ microwave irradiation or conventional heating to accelerate the reaction and improve yields .
化学反応の分析
Pyrazolo[1,5-a]pyrimidine derivative 16 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyrimidine ring, often using halogenating agents or nucleophiles
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific substituents and reaction conditions employed.
科学的研究の応用
Pyrazolo[1,5-a]pyrimidine derivative 16 has a wide range of scientific research applications:
作用機序
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivative 16 involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as carbonic anhydrase, leading to antibacterial and antibiofilm activities . Additionally, the compound can interfere with tubulin polymerization, disrupting the mitotic process in cancer cells and inducing cell death .
類似化合物との比較
Pyrazolo[1,5-a]pyrimidine derivative 16 can be compared with other similar compounds, such as:
Zaleplon: A sedative agent with a pyrazolo[1,5-a]pyrimidine core.
Indiplon: Another sedative agent with similar structural features.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine scaffold.
The uniqueness of this compound lies in its diverse biological activities and its potential for use in various scientific and industrial applications. Its ability to undergo multiple chemical reactions and its significant photophysical properties make it a valuable compound for further research and development.
特性
分子式 |
C26H31FN6O3 |
|---|---|
分子量 |
494.6 g/mol |
IUPAC名 |
N-cyclopropyl-5-[2-[5-fluoro-2-(2-morpholin-4-ylethoxy)phenyl]pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C26H31FN6O3/c27-18-3-6-23(36-15-12-31-10-13-35-14-11-31)20(16-18)22-2-1-8-32(22)24-7-9-33-25(30-24)21(17-28-33)26(34)29-19-4-5-19/h3,6-7,9,16-17,19,22H,1-2,4-5,8,10-15H2,(H,29,34) |
InChIキー |
DXRCURBJOZPWHE-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)C(=O)NC4CC4)C5=C(C=CC(=C5)F)OCCN6CCOCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


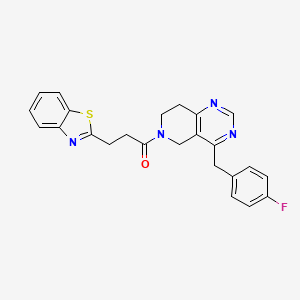
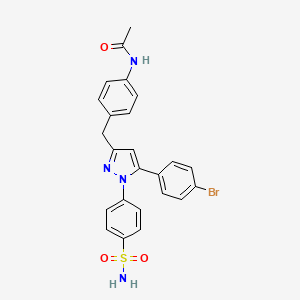
![Pyrazolo[1,5-a]pyrimidine derivative 6](/img/structure/B10835876.png)
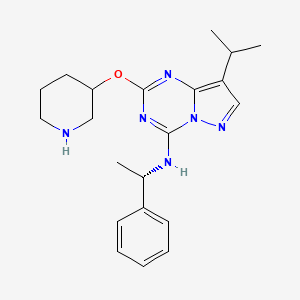
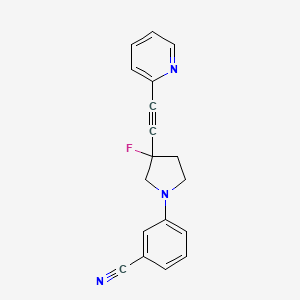
![N-(2-cyanoethyl)-2-[2-[4-cyano-2-[(2-fluoroacetyl)amino]phenyl]-7-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl]-N-methylacetamide](/img/structure/B10835903.png)
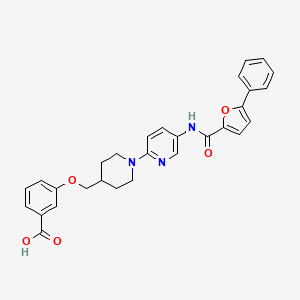
![2-Tert-butyl-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B10835918.png)
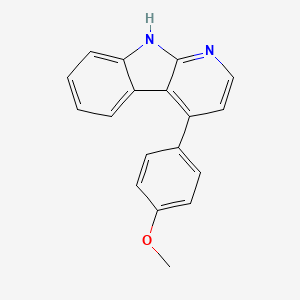
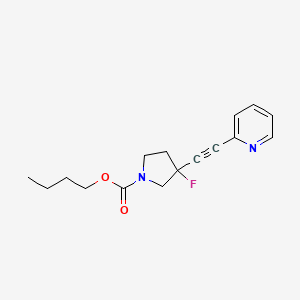
![Pyrazolo[1,5-a]pyrimidine derivative 21](/img/structure/B10835927.png)
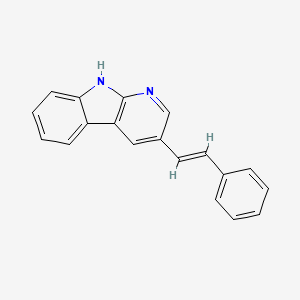
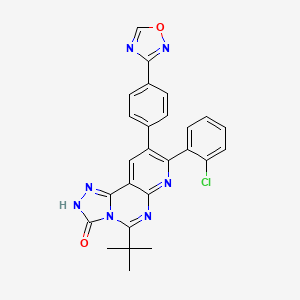
![5-tert-Butyl-8-(2-chlorophenyl)-9-(4-chlorophenyl)pyrido[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B10835939.png)
